Propetamphos

Übersicht

Beschreibung

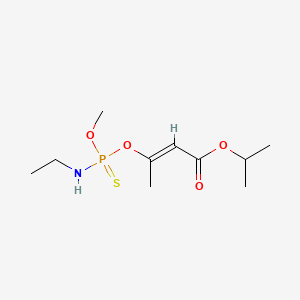

Propetamphos is an organophosphate insecticide primarily used to control a variety of household and public health pests, including cockroaches, flies, ants, ticks, moths, fleas, and mosquitoes . It is also employed in veterinary applications to combat parasites such as ticks, lice, and mites in livestock . The chemical formula of this compound is C10H20NO4PS, and it has a molecular weight of 281.31 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Propetamphos is synthesized through a multi-step process involving the reaction of isopropyl alcohol with phosphorus oxychloride to form isopropyl phosphorochloridate. This intermediate is then reacted with ethylamine to produce isopropyl ethylphosphoramidate. The final step involves the reaction of this compound with methoxycarbonylbutenolide under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, employing advanced techniques such as gas chromatography for separation and purification .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Propetamphos undergoes pH-dependent hydrolysis, forming volatile acetoacetate intermediates through cleavage of the P-O-vinyl bond ( ).

Hydrolysis Kinetics

| Condition | Half-Life | Key Products |

|---|---|---|

| Aqueous solution (pH 5) | 47 days | Acetoacetate derivatives |

| Aqueous solution (pH 9) | 37 days | Acetoacetate derivatives |

| Sunlight-exposed water | 5 days | Degraded organophosphate residues |

-

Mechanism : Hydrolysis occurs via nucleophilic attack at the phosphorus atom, yielding dimethyl phosphate and 3-(ethylamino)but-2-enoic acid derivatives ( ).

-

Stability : this compound exhibits greater persistence on non-porous surfaces (e.g., glass), retaining 48–70% after 21 days, compared to <5% on porous materials like wood ( ).

Metabolic Activation and Detoxification

This compound requires metabolic activation to exert toxicity. Key pathways include:

Oxidative Activation

-

Conversion to Oxygen Analog : Cytochrome P450 enzymes oxidize the thiophosphate (P=S) group to the oxon (P=O) form, the active metabolite that irreversibly inhibits acetylcholinesterase (AChE) ( ).

Enzymatic Detoxification

-

Paraoxonase (PON1) : Hydrolyzes the oxon metabolite, reducing toxicity. Genetic polymorphisms in PON1 influence susceptibility ( ).

-

Glutathione Transferases : Conjugate reactive intermediates, producing low-toxicity mercapturic acids ( ).

Photodegradation

Under UV light, this compound degrades via radical-mediated pathways:

-

Primary Pathway : Homolytic cleavage of the P–S bond generates thiyl radicals, which recombine to form disulfides or oxidize to sulfonic acids ( ).

-

Half-Life : 5 days in sunlight-exposed water, with complete degradation on ceramic/glass surfaces within 28 days ( ).

Stability Under Environmental Conditions

| Factor | Effect on this compound |

|---|---|

| Temperature (>100°C) | Volatilizes without decomposition |

| Humidity | Accelerates hydrolysis on porous surfaces |

| Soil Adsorption | High organic matter increases persistence |

Toxicodynamic Reaction with AChE

The oxygen analog phosphorylates serine residues in AChE’s active site:

-

Aging : Dealkylation of the phosphorylated enzyme stabilizes the inhibited complex, preventing reactivation ( ).

-

Irreversibility : <29% reactivation observed even with pralidoxime treatment ( ).

Interaction with Biological Matrices

Wissenschaftliche Forschungsanwendungen

Agricultural Use

Propetamphos is not widely used in agriculture compared to other pesticides but may be employed in specific scenarios where indoor pest control is necessary, particularly in food service establishments. It is important to ensure that food is removed or covered during application to mitigate any risks associated with human exposure .

Structural Pest Control

The primary application of this compound is within structural pest control. It is registered for use in residential, medical, commercial, and industrial buildings. The typical application methods include:

- Water Dilution : this compound is commonly diluted in water at concentrations ranging from 0.5% to 1.0% before being applied using a compressed air sprayer or low-pressure hand wand .

- Indoor Treatments : It can be used effectively in homes, schools, hospitals, and offices without direct contact with food .

Public Health

This compound is utilized in public health pest control programs to manage vector populations that could potentially carry diseases. Its effectiveness against common pests makes it a valuable tool for maintaining hygiene and safety in various environments .

Environmental Impact Studies

Research has been conducted on the environmental fate of this compound, particularly its behavior in aquatic ecosystems. Studies have shown that the compound exhibits rapid sorption onto sediments followed by slower desorption rates, indicating its persistence and potential ecological risks .

Case Study 1: Toxicity Assessment

A study assessed the acute toxicity of this compound on various aquatic organisms, such as bluegill fish. The results indicated that LC values (lethal concentration) varied significantly across species, highlighting the differential sensitivity of aquatic life to this compound exposure .

Case Study 2: Human Exposure Monitoring

A human volunteer study measured cholinesterase activity as a biomarker for exposure to this compound. This research demonstrated the compound's potential for causing cholinergic effects in humans, emphasizing the need for careful monitoring among applicators and those working in treated environments .

Case Study 3: Biodegradation Dynamics

Research comparing the biodegradation rates of commercial formulations of this compound revealed that microbial activity significantly influences its breakdown in sediment environments. Higher nutrient availability correlated with increased degradation rates, suggesting that environmental conditions play a critical role in mitigating potential risks associated with this compound use .

Risk Management Strategies

- Personal Protective Equipment (PPE) : Applicators are advised to wear appropriate PPE during handling and application.

- Environmental Monitoring : Regular monitoring of environmental residues can help assess the ecological impact of this compound applications.

Wirkmechanismus

Propetamphos exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to continuous nerve impulse transmission, paralysis, and eventually death of the pest . The molecular targets involved include the active site of acetylcholinesterase, where this compound binds and prevents the hydrolysis of acetylcholine .

Vergleich Mit ähnlichen Verbindungen

Azamethiphos: Another organophosphate insecticide used for similar purposes, including pest control in agricultural and veterinary applications.

Chlorpyrifos: Widely used organophosphate insecticide with a similar mechanism of action but different chemical structure.

Uniqueness of Propetamphos: this compound is unique due to its specific chemical structure, which allows it to be effective against a broad spectrum of pests while having a relatively lower toxicity to non-target organisms compared to some other organophosphates . Its stability and effectiveness in various formulations, such as aerosols, emulsified concentrates, liquids, and powders, also contribute to its widespread use .

Biologische Aktivität

Propetamphos is an organophosphate insecticide widely used for pest control in various environments, including residential and commercial settings. Its biological activity primarily revolves around its mechanism of action as a cholinesterase inhibitor, leading to significant implications for both human health and environmental safety. This article provides a comprehensive overview of the biological activity of this compound, including key research findings, case studies, and relevant data.

This compound exerts its effects by inhibiting acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine in the nervous system. This inhibition results in the accumulation of acetylcholine, leading to overstimulation of cholinergic receptors, which can cause a range of symptoms from mild (nausea, dizziness) to severe (respiratory paralysis) .

The active metabolite of this compound binds to the serine hydroxyl group at the active site of AChE, forming a stable phosphorylated enzyme complex that is resistant to reactivation. Studies have shown that this inhibition can be irreversible under certain conditions due to "aging" processes that further stabilize the enzyme complex .

Acute and Chronic Toxicity

Research has documented various toxicological effects associated with this compound exposure:

- Acute Toxicity : In studies involving pregnant rats, a No Observed Effect Level (NOEL) was established at 1.5 mg/kg based on observed signs such as tremors and drowsiness .

- Chronic Toxicity : A one-year study on dogs identified a critical NOEL of 0.59 mg/kg/day, with effects including diarrhea, vomiting, and reduced brain AChE activity .

Table 1: Summary of Toxicological Findings

| Study Type | Species | NOEL (mg/kg/day) | Observed Effects |

|---|---|---|---|

| Acute Toxicity | Pregnant Rats | 1.5 | Tremors, drowsiness |

| Chronic Toxicity | Dogs | 0.59 | Diarrhea, vomiting, reduced brain AChE |

Human Exposure Studies

Human volunteer studies have provided insights into the absorption and biological monitoring of this compound. These studies primarily assessed cholinesterase activity in plasma as a biomarker for exposure:

- Oral and Dermal Exposure : A study demonstrated that both oral and dermal routes could lead to significant cholinesterase inhibition in humans. The study highlighted the importance of monitoring cholinesterase levels as an indicator of exposure risk .

Table 2: Human Exposure Study Results

| Exposure Route | Cholinesterase Inhibition (%) | Duration Post-Exposure |

|---|---|---|

| Oral | Significant | Up to 45 hours |

| Dermal | Significant | Up to 45 hours |

Environmental Impact

This compound is primarily used indoors for controlling pests like ants and cockroaches. Its environmental risk profile indicates low concerns regarding residues in food and drinking water; however, there are significant post-application risks, particularly for children entering treated areas .

Case Study: Persian Gulf Illnesses

Research has linked exposure to organophosphate pesticides, including this compound, with health issues reported by veterans of the Persian Gulf War. This association underscores the potential long-term health impacts associated with exposure to these compounds .

Eigenschaften

IUPAC Name |

propan-2-yl 3-[ethylamino(methoxy)phosphinothioyl]oxybut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20NO4PS/c1-6-11-16(17,13-5)15-9(4)7-10(12)14-8(2)3/h7-8H,6H2,1-5H3,(H,11,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNDWPRGXNILMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNP(=S)(OC)OC(=CC(=O)OC(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20NO4PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30860457 | |

| Record name | 1-Methylethyl 3-[[(ethylamino)methoxyphosphinothioyl]oxy]-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58995-37-2 | |

| Record name | 1-Methylethyl 3-[[(ethylamino)methoxyphosphinothioyl]oxy]-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.